6-Fluoro-1H-indole-4-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1H-indole-4-boronic acid is a boronic acid derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a boronic acid group at the 4-position and a fluorine atom at the 6-position of the indole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1H-indole-4-boronic acid typically involves the borylation of 6-fluoroindole. One common method is the iridium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and can be performed in various solvents, including ethanol and tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, reagents, and solvents can be optimized for cost-effectiveness and efficiency. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-1H-indole-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, toluene) are commonly used.
Protodeboronation: Radical initiators and solvents such as methanol are used.
Major Products:
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major products are the corresponding indole derivatives without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1H-indole-4-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Fluoro-1H-indole-4-boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura cross-coupling . This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its indole moiety, which is known to bind to various biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
4-Fluorophenylboronic Acid: Similar in structure but lacks the indole ring.
6-Fluoro-5-methoxy-1H-indole: Similar indole structure with a methoxy group instead of a boronic acid.
6-Fluoro-1H-indole-2-carboxylic Acid: Similar indole structure with a carboxylic acid group instead of a boronic acid.
Uniqueness: 6-Fluoro-1H-indole-4-boronic acid is unique due to the presence of both a boronic acid group and a fluorine atom on the indole ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H7BFNO2 |
---|---|
Molekulargewicht |
178.96 g/mol |
IUPAC-Name |
(6-fluoro-1H-indol-4-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11-13H |
InChI-Schlüssel |
ABQHPEFRDYQWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC2=C1C=CN2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.